9-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol
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Overview
Description
9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, a pyrrolidinyl group, and a thiol group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the purine ring.
Substitution: The methoxyphenyl and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: This compound shares the pyrrolidinyl and phenyl groups but differs in the presence of a hydroxymethyl group instead of a methoxy group.
1,3,5-Triazines: These compounds have a similar purine-like structure and are used as ultraviolet rays absorbers.
Uniqueness
9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5OS |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-methyl-2-pyrrolidin-1-yl-7H-purine-8-thione |
InChI |
InChI=1S/C17H19N5OS/c1-11-14-15(20-16(18-11)21-9-3-4-10-21)22(17(24)19-14)12-5-7-13(23-2)8-6-12/h5-8H,3-4,9-10H2,1-2H3,(H,19,24) |
InChI Key |
ROKPYASKEXFQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCCC3)N(C(=S)N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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